Zinc phosphate tetrahydrate

Catalog No.
S652663
CAS No.
7543-51-3
M.F
H5O5PZn
M. Wt
181.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc phosphate tetrahydrate

CAS Number

7543-51-3

Product Name

Zinc phosphate tetrahydrate

IUPAC Name

phosphoric acid;zinc;hydrate

Molecular Formula

H5O5PZn

Molecular Weight

181.4 g/mol

InChI

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;

InChI Key

YSOQMCRMULBGPJ-UHFFFAOYSA-N

SMILES

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]

Synonyms

hopeite, zinc hydrogen phosphate, zinc phosphate, zinc phosphate (2:3), tetrahydrate

Canonical SMILES

O.OP(=O)(O)O.[Zn]

Zinc phosphate tetrahydrate (Hopeite), Zn3(PO4)2·4H2O, is a highly stable, layer-forming inorganic salt widely procured as a non-toxic anticorrosive pigment and a critical precursor for conversion coatings. Unlike highly soluble zinc salts, its controlled solubility and specific tetrahydrate crystal structure enable slow, sustained release of zinc and phosphate ions, forming passivating layers on metal substrates. In procurement, it is prioritized for its dual utility: serving as a REACH-compliant substitute for toxic chromates in epoxies and acting as a precise thermal precursor where its predictable multi-stage dehydration kinetics are required for synthesizing anhydrous battery materials or specialized catalysts [1].

Substituting zinc phosphate tetrahydrate with its anhydrous counterpart or generic iron phosphate compromises both processability and coating integrity. In conversion coatings, iron phosphate is non-layer-forming, relying on substrate iron dissolution, which yields a thinner, more porous barrier compared to the thick, crystalline hopeite layer formed by the tetrahydrate. Furthermore, using anhydrous zinc phosphate directly in formulations alters the rheological and hydration dynamics; the tetrahydrate's structural water is essential for compatibility in specific aqueous binders and cements. Thermally, substituting the tetrahydrate with amorphous or anhydrous forms in precursor applications eliminates the controlled, step-wise dehydration profile necessary to engineer specific porosities and phase purities in downstream calcined materials [1].

REACH-Compliant Corrosion Inhibition vs. Toxic Chromate Baselines

Zinc phosphate tetrahydrate is aggressively procured to replace carcinogenic zinc chromate in epoxy formulations. Quantitative assessments show that zinc phosphate is 50 times less toxic than zinc chromate, ensuring regulatory compliance without sacrificing barrier performance. In epoxy-amine coatings (ER-MDA-ZP), the inclusion of zinc phosphate tetrahydrate maintains a high initial impedance modulus of 5.004 × 10^5 Ω·cm at 0.01 Hz after 1 hour of immersion in 3 wt% NaCl, demonstrating robust protective stability in aggressive marine environments [1].

Evidence DimensionToxicity and Impedance Modulus
Target Compound Data50x lower toxicity; Impedance of 5.004 × 10^5 Ω·cm (in 3 wt% NaCl)
Comparator Or BaselineZinc chromate (carcinogenic baseline)
Quantified Difference50-fold reduction in toxicity with sustained high impedance
ConditionsER-MDA-ZP coating immersed in 3 wt% NaCl, EIS measurement at 0.01 Hz

Allows manufacturers to eliminate toxic chromates from marine and industrial coatings while maintaining quantifiable electrochemical barrier protection.

Predictable Multi-Stage Dehydration for Precursor Applications

For buyers synthesizing anhydrous zinc phosphates or battery materials, the tetrahydrate form offers a highly predictable thermal decomposition pathway compared to amorphous zinc phosphate (AZP). Thermogravimetric (TG-DTG) analyses reveal that zinc phosphate tetrahydrate undergoes a precise three-stage dehydration between 300 K and 800 K. The first stage (onset ~95°C) is controlled by a chemical reaction with an activation energy of 69.48 kJ/mol, leading to the dihydrate at 145°C, the monohydrate at 195°C, and finally the anhydrous phase above 400°C. This stepwise water release allows for exact thermal engineering of porosity and phase transitions, which is impossible when starting with pre-calcined anhydrous materials [1].

Evidence DimensionDehydration Activation Energy & Staging
Target Compound Data3 distinct dehydration stages (onset 95°C, 145°C, 195°C); Stage 1 Ea = 69.48 kJ/mol
Comparator Or BaselineAmorphous/Anhydrous Zinc Phosphate (lacks stepwise structural water release)
Quantified Difference4 moles of structural water released in 3 controlled endothermic steps
ConditionsTG-DTG thermal analysis, heating between 300 K and 800 K

Ensures lot-to-lot reproducibility when calcining the tetrahydrate into specialized anhydrous phosphates for catalysts or battery cathodes.

Thick-Barrier Layer-Forming Crystallization vs. Iron Phosphate

In metal pretreatment procurement, buyers must choose between layer-forming (zinc phosphate) and non-layer-forming (iron phosphate) systems. Zinc phosphate tetrahydrate nucleates directly on steel to form a thick, crystalline hopeite layer, whereas iron phosphate relies on the dissolution of the substrate iron, resulting in a thinner, more porous coating. The tetrahydrate's ability to form fine, compact, interwoven plate-like crystals significantly reduces open porosity and surface roughness compared to iron phosphate baselines, directly translating to higher adhesion and corrosion resistance for subsequent electrophoretic or powder coatings [1].

Evidence DimensionCoating Mechanism and Porosity
Target Compound DataLayer-forming crystalline hopeite (thick, low porosity)
Comparator Or BaselineIron phosphate (non-layer-forming, higher porosity)
Quantified DifferenceDirect deposition of Zn3(PO4)2·4H2O vs. substrate-dependent Fe-PO4 formation
ConditionsPhosphating bath pretreatment prior to powder coating or electrodeposition

Justifies the procurement of zinc phosphate for heavy-duty automotive and industrial pretreatments where iron phosphate cannot provide sufficient barrier thickness.

REACH-Compliant Marine and Industrial Epoxy Primers

Directly leveraging its 50-fold lower toxicity compared to zinc chromate and its high impedance modulus (5.004 × 10^5 Ω·cm), this compound is the standard procurement choice for formulating environmentally compliant, heavy-duty anticorrosive primers for steel structures in aggressive saline environments [1].

Automotive and Aerospace Conversion Coatings

Utilizing its layer-forming hopeite crystallization, it is used in phosphating baths to create thick, low-porosity crystalline barriers on steel and galvanized surfaces, providing superior paint adhesion and under-film corrosion resistance compared to non-layer-forming iron phosphate [2].

Thermal Precursor for Battery Materials and Catalysts

Because of its predictable, three-stage dehydration kinetics (releasing water at 145°C, 195°C, and >400°C), it is procured as a highly reproducible precursor for synthesizing high-purity anhydrous zinc phosphate, which is used in solid-state battery electrolytes and specialized heterogeneous catalysts [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

179.916602 g/mol

Monoisotopic Mass

179.916602 g/mol

Heavy Atom Count

7

UNII

54S8C1184Z

Other CAS

15491-18-6
7543-51-3

Wikipedia

Zinc phosphate tetrahydrate

Dates

Last modified: 08-15-2023

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